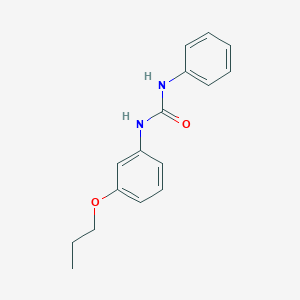![molecular formula C17H17ClN2O3 B267131 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide for laboratory experiments is its relatively low toxicity and high selectivity for its target enzymes and receptors. However, one of the limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide involves the reaction of 4-chlorobenzoic acid with N-(2-methoxyethyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using chromatographic techniques.
Aplicaciones Científicas De Investigación
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
Fórmula molecular |
C17H17ClN2O3 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-10-9-19-16(21)13-3-2-4-15(11-13)20-17(22)12-5-7-14(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
XWIVWYAOOYCLHN-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)

![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)

![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)




![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)

![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)

